N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide
Description
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-3-16-30-20-14-10-17(11-15-20)23(29)28-25(31)26-19-12-8-18(9-13-19)24-27-21-6-4-5-7-22(21)32-24/h4-15H,2-3,16H2,1H3,(H2,26,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGSPZFNJQJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of safer solvents, catalysts, and reaction conditions. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure has been reported as an efficient method .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of luminescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide is unique due to its butoxybenzamide moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
